Cas no 945633-30-7 (Biotin-PEG2-CH2CH2N3)

Biotin-PEG2-CH2CH2N3 is a heterobifunctional crosslinker featuring a biotin group, a short PEG spacer, and an azide-terminated moiety. The biotin moiety enables strong, specific binding to streptavidin or avidin, facilitating applications in affinity purification, detection, and immobilization. The PEG2 spacer enhances solubility and reduces steric hindrance, while the terminal azide group allows efficient conjugation via click chemistry (e.g., CuAAC or SPAAC) with alkyne-functionalized molecules. This compound is particularly useful in bioconjugation, protein labeling, and surface modification, offering controlled and stable linkages. Its well-defined structure ensures reproducibility in research applications, making it a valuable tool in biochemical and biotechnological studies.
Biotin-PEG2-CH2CH2N3 structure
Biotin-PEG2-CH2CH2N3 structure
Product Name:Biotin-PEG2-CH2CH2N3
CAS No:945633-30-7
MF:C16H28N6O4S
MW:400.496321678162
MDL:MFCD26142991
CID:4552587
PubChem ID:77078237
Update Time:2025-06-13

Biotin-PEG2-CH2CH2N3 Chemical and Physical Properties

Names and Identifiers

    • (+)-Biotin-PEG3-azide
    • Biotin-PEG2-Azide
    • Biotin PEG3 azide
    • Biotin-PEG2-CH2CH2N3
    • N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
    • (+)-Biotin-PEG2-CH2CH2N3
    • (3aS,6abeta)-N-[2-[2-(2-Azidoethoxy)ethoxy]ethyl]-2-oxo-hexahydro-1H-thieno[3,4-d]imidazole-4alpha-pentanamide
    • 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pent
    • Biotin-PEG3-N3
    • 1H-Thieno[3,4-d]imidazole-4-pentanamide,N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-,(3aS,4S,6aR)-
    • Biotin-PEG3-azide
    • (+)-Biotin-PEG3- CH2CH2azide
    • (3aS,4S,6aR)-N-[2-[2-(2-Azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
    • (+)-Biotin-PEG2-azide
    • (3aS,4S,6aR)-N-[2-[2-(2-Azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide (ACI)
    • HY-135912
    • AS-79359
    • CS-0116273
    • SCHEMBL20118030
    • 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}pentanamide
    • BP-22118
    • Biotin-PEG2-N3
    • E83312
    • 945633-30-7
    • AKOS040743026
    • DA-59423
    • 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pentanamide
    • MDL: MFCD26142991
    • Inchi: 1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)/t12-,13-,15-/m0/s1
    • InChI Key: OVEZMVONEJMGLZ-YDHLFZDLSA-N
    • SMILES: C([C@@H]1SC[C@]2([H])NC(=O)N[C@]12[H])CCCC(=O)NCCOCCOCCN=[N+]=[N-]

Computed Properties

  • Exact Mass: 400.189275g/mol
  • Monoisotopic Mass: 400.189275g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 14
  • Complexity: 531
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 128
  • Molecular Weight: 400.5g/mol

Experimental Properties

  • Solubility: 溶于水、DMSO、DCM、DMF

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Biotin-PEG2-CH2CH2N3 Suppliers

Amadis Chemical Company Limited
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(CAS:945633-30-7)Biotin-PEG2-CH2CH2N3
Order Number:A950572
Stock Status:in Stock
Quantity:100.0mg/250.0mg/1.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:08
Price ($):199.0/414.0/1158.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:945633-30-7)Biotin-PEG2-CH2CH2N3
A950572
Purity:99%/99%/99%
Quantity:100.0mg/250.0mg/1.0g
Price ($):199.0/414.0/1158.0
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